molecular formula C16H17N3O4S B2473863 N'-acetyl-3-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanehydrazide CAS No. 315235-26-8

N'-acetyl-3-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanehydrazide

Cat. No.: B2473863
CAS No.: 315235-26-8
M. Wt: 347.39
InChI Key: QAVGYQLZLOPJOR-LCYFTJDESA-N
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Description

N'-acetyl-3-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanehydrazide is a thiazolidinone derivative characterized by a 1,3-thiazolidine core substituted with two ketone groups at positions 2 and 4, a (Z)-configured 4-methylbenzylidene moiety at position 5, and an N'-acetylated propanehydrazide side chain at position 2. This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

N'-acetyl-3-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-10-3-5-12(6-4-10)9-13-15(22)19(16(23)24-13)8-7-14(21)18-17-11(2)20/h3-6,9H,7-8H2,1-2H3,(H,17,20)(H,18,21)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVGYQLZLOPJOR-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-3-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanehydrazide typically involves a multi-step process. One common method includes the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N’-acetyl-3-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-acetyl-3-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanehydrazide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or modulator.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-acetyl-3-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may bind to active sites of enzymes, blocking their activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2.1.1. Core Modifications: Dioxo vs. Thioxo Thiazolidinones

  • Epalrestat (2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid): Features a thioxo (C=S) group at position 2 instead of a dioxo (C=O) group. The thioxo group reduces hydrogen-bonding capacity but increases lipophilicity, enhancing membrane permeability. Epalrestat is an aldose reductase inhibitor used in diabetic neuropathy .
  • 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide (): Shares a benzylidene-thiazolidinone core but includes a thioxo group and an acetamide substituent. Modifications at the benzylidene ring (e.g., 4-methylphenyl vs. unsubstituted phenyl) influence electronic and steric effects.

Side Chain Variations: Hydrazide vs. Carboxylic Acid/Acetamide

  • [(5Z)-5-(4-Methylphenyl)methylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid derivatives (): Carboxylic acid side chains (e.g., compound 7: 77% yield, m.p. 213–215°C) exhibit higher polarity, favoring aqueous solubility but limiting blood-brain barrier penetration.
  • N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide (): Incorporates a benzothiazole-carboxamide side chain, which may enhance π-π stacking interactions in hydrophobic enzyme pockets.

Antibacterial and Enzyme Inhibitory Activity

  • Alanine Racemase Inhibitors (): Compounds like 2-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]-N-arylhydrazinecarbothioamides inhibit alanine racemase (IC₅₀ = 0.5 mM for compound 8), critical for bacterial cell wall synthesis.
  • MurB Protein Inhibitors (): Thiazolidinone derivatives with hydrazide moieties (e.g., 2-{[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid) show docking affinity for bacterial MurB. The target compound’s acetyl hydrazide and dioxo groups could similarly engage in hydrogen bonding with MurB active-site residues .

2.2.2. Antiviral and Antiapoptotic Potential

  • Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors (): Rhodanine derivatives with bromophenyl-furyl substituents inhibit ASK1, a target for neurodegenerative and cardiovascular diseases. The target compound’s 4-methylphenyl group may offer comparable hydrophobic interactions, though its dioxo-thiazolidinone core might alter binding kinetics .
Physicochemical and Spectral Properties

Table 1: Comparative Physicochemical Data

Compound Melting Point (°C) HPLC Purity (%) UV λₘₐₓ (log ε) IR Peaks (cm⁻¹)
Target Compound Not reported Not reported Not reported Expected: ~1700 (C=O)
[(5Z)-5-(4-Methylphenyl)...]acetic acid (7, ) 213–215 99.03 388.0 (3.29) 3398 (C-OH), 1706 (C=O)
Epalrestat 210–212 (lit.) >98 370.0 (3.45) 1680 (C=O), 1240 (C=S)

Key Observations :

  • The target compound’s dioxo groups would likely produce strong IR peaks near 1700 cm⁻¹, distinguishing it from thioxo analogues (e.g., ~1240 cm⁻¹ for C=S in Epalrestat) .
  • The absence of a carboxylic acid (vs. compound 7) eliminates the broad O-H stretch (~3398 cm⁻¹), simplifying its IR profile .

Biological Activity

N'-acetyl-3-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanehydrazide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thiazolidinones, characterized by a thiazolidine ring with various substituents that can influence its biological activity. The presence of the hydrazide functional group and the 4-methylphenyl moiety are particularly noteworthy for their potential interactions in biological systems.

Antimicrobial Activity

Several studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, research on related compounds has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
N'-acetyl-3-[(5Z)...]TBDTBD

Antioxidant Properties

Thiazolidinones are also recognized for their antioxidant capabilities. Studies have demonstrated that these compounds can scavenge free radicals and reduce oxidative stress markers in cellular models. The proposed mechanism involves the modulation of antioxidant enzyme activities.

Anti-inflammatory Effects

Research has suggested that N'-acetyl derivatives can exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This effect is particularly relevant in models of chronic inflammation, where thiazolidinones have been shown to downregulate the expression of TNF-alpha and IL-6.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways critical for pathogen survival.
  • Receptor Modulation : Interactions with specific receptors could lead to altered signaling pathways associated with inflammation and immune response.
  • DNA Interaction : Some thiazolidinones have shown the ability to intercalate with DNA, affecting replication and transcription processes in microbial cells.

Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazolidinone derivatives found that those with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their electron-donating counterparts. This suggests that the electronic nature of substituents plays a crucial role in determining biological efficacy.

Study 2: Anti-inflammatory Potential

In an animal model of arthritis, administration of a thiazolidinone derivative led to a significant reduction in joint swelling and inflammatory markers compared to control groups. This highlights the therapeutic potential of such compounds in managing inflammatory diseases.

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